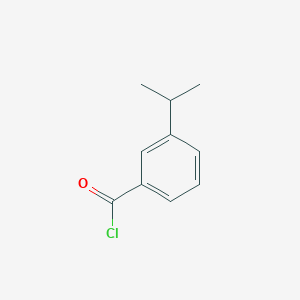

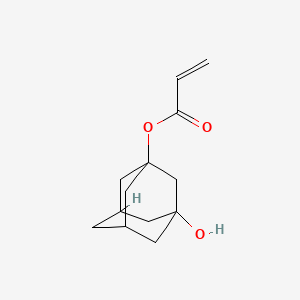

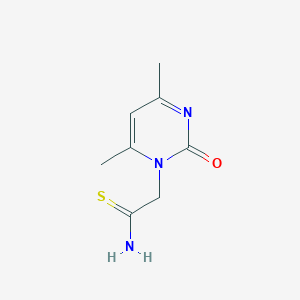

![molecular formula C11H11BrFNO B1291750 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine CAS No. 882689-88-5](/img/structure/B1291750.png)

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” could involve multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis

The molecular formula of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” is C11H11BrFNO. The molecular weight is 272.11 g/mol.科学的研究の応用

Pharmacology: Therapeutic Agent Development

The pyrrolidine ring, a core structure in many biologically active molecules, plays a significant role in pharmacotherapy . “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” can be utilized as an intermediate in drug research and development (R&D) for creating new drug candidates. Its derivatives have shown a range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects .

Organic Synthesis: Heterocyclic Compound Formation

In organic synthesis, the compound can be involved in multi-step nucleophilic substitution reactions and ester hydrolysis to form the pyrrolidine ring. This ring is a common scaffold in synthesizing cyclic amines, which are crucial in developing various pharmaceuticals and bioactive molecules .

Medicinal Chemistry: Drug Design

Medicinal chemists widely use the pyrrolidine ring to obtain compounds for treating human diseases . The compound could serve as a versatile scaffold due to its sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage, which is essential in drug design .

Biochemistry: Enzyme Inhibition Studies

“1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” may be used in biochemistry for studying enzyme inhibition. Pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects, which are valuable for understanding biochemical pathways and designing inhibitors for therapeutic purposes .

Chemical Research: Synthesis of Bioactive Compounds

In chemical research, this compound can be a key intermediate in synthesizing bioactive compounds. Its structure allows for various functionalizations, which can lead to the discovery of new molecules with potential biological activities .

Industrial Applications: Chemical Building Block

Industrially, “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” can be supplied in bulk as a chemical building block. It is used in the synthesis of more complex chemical entities, serving as a starting material in various industrial-scale chemical processes .

将来の方向性

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLITRNXVHIMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640975 | |

| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine | |

CAS RN |

882689-88-5 | |

| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

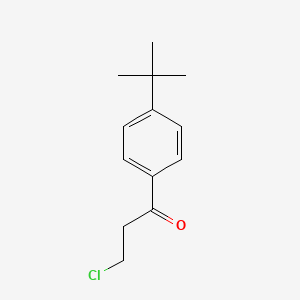

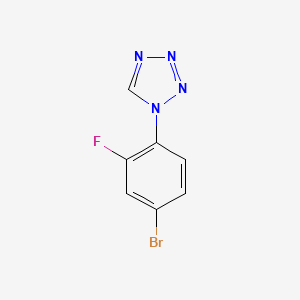

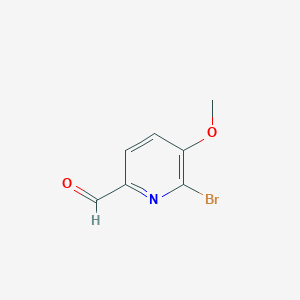

![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)